O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1
. The InChI code for this compound is 1S/C11H8BrNO3/c1-15-11(14)9-6-13-16-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3
.
Although a specific synthesis route for Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is not provided in the literature, similar isoxazole derivatives are typically synthesized via a 1,3-dipolar cycloaddition reaction. [] This reaction generally involves a dipolarophile, such as a substituted alkene or alkyne, reacting with a 1,3-dipole, often a nitrile oxide.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2